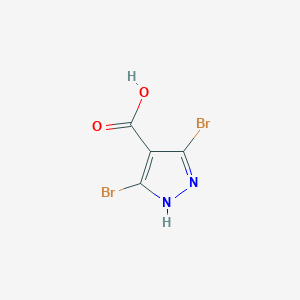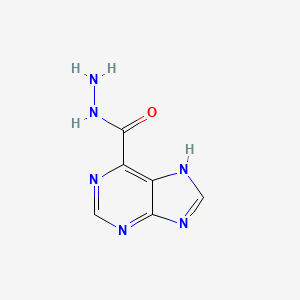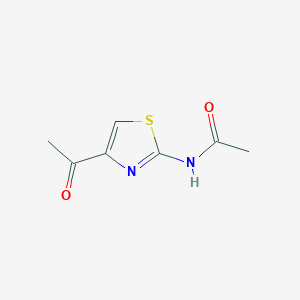
4-Morpholinopyridine
Vue d'ensemble
Description
4-Morpholinopyridine (MORP) can be synthesized by the reduction of its 1-oxide . It undergoes morpholine ring contraction on reacting with trimethylsilylmethyllithium (TMSCH 2 Li) . It may also be used as a secondary enhancer to improve the chemiluminescence of horseradish peroxidase (HRP) catalyzed oxidation of luminol .
Molecular Structure Analysis
The molecular formula of this compound is C9H12N2O . It has an average mass of 164.204 Da and a monoisotopic mass of 164.094955 Da .Chemical Reactions Analysis
This compound undergoes morpholine ring contraction when it reacts with trimethylsilylmethyllithium (TMSCH 2 Li) . More details about its chemical reactions are not available in the search results.Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 301.3±32.0 °C at 760 mmHg, and a flash point of 136.0±25.1 °C . It has a molar refractivity of 46.2±0.3 cm3, a polar surface area of 25 Å2, and a molar volume of 146.0±3.0 cm3 .Applications De Recherche Scientifique
Synthèse des halogénures d'alkyl-morpholinopyridinium
La 4-Morpholinopyridine est utilisée dans la synthèse des halogénures de 1-alkyl-4-morpholinopyridinium. Ces halogénures sont importants dans diverses réactions chimiques où ils peuvent agir comme intermédiaires ou catalyseurs .
Amélioration de la chimiluminescence
Elle sert de rehausseur secondaire pour améliorer la chimiluminescence dans les dosages impliquant l'oxydation catalysée par la peroxydase de raifort (HRP) de la luminol. Cette application est particulièrement utile pour améliorer la sensibilité de la détection dans divers dosages biochimiques .
Synthèse d'antidépresseurs
Bien que non directement lié à la this compound, son proche parent, la 4-Morpholinopipéridine, est utilisé dans la synthèse d'antidépresseurs. Cela suggère que la this compound pourrait potentiellement être modifiée ou servir d'inspiration pour de nouveaux composés antidépresseurs .
Activité antimicrobienne
De même, les dérivés de la 4-Morpholinopipéridine ont montré une activité antimicrobienne. Par extension, cela indique que la this compound pourrait être explorée pour ses propriétés antimicrobiennes ou comme précurseur dans la synthèse d'agents antimicrobiens .
Recherche sur le cancer
Des composés synthétisés à partir de la 4-Morpholinopipéridine ont été utilisés pour réduire l'invasion dans les cellules de carcinome colorectal et restaurer l'expression de la E-cadhérine. Cela suggère une application potentielle de la this compound dans la recherche sur le cancer et les stratégies de traitement .
Inhibition de l'agrégation plaquettaire
Des dérivés de la 4-Morpholinopipéridine ont été utilisés pour créer des antagonistes du P2Y12, qui sont importants pour l'inhibition de l'agrégation plaquettaire. Ceci est crucial pour prévenir la thrombose et gérer les maladies cardiovasculaires .
MilliporeSigma - this compound MilliporeSigma - 4-Morpholinopiperidine
Mécanisme D'action
Target of Action
It’s known that this compound can be used in the synthesis of 1-alkyl-4-morpholinopyridinium halides .
Mode of Action
4-Morpholinopyridine undergoes morpholine ring contraction when reacting with trimethylsilylmethyllithium . This reaction is a key part of its interaction with its targets.
Result of Action
This compound may be used as a secondary enhancer to improve the chemiluminescence of horseradish peroxidase (HRP) catalyzed oxidation of luminol . This suggests that it could have a role in enhancing biochemical reactions.
Avantages Et Limitations Des Expériences En Laboratoire
4-Morpholinopyridine has a number of advantages and limitations for use in lab experiments. One of the main advantages of using this compound is its high solubility in both water and organic solvents, which makes it easy to use in a variety of experiments. Additionally, this compound is relatively inexpensive and can be synthesized in high yields, making it a cost-effective choice for many research applications. However, this compound is a relatively unstable compound and can be easily degraded in the presence of light or heat, making it difficult to store for long periods of time.
Orientations Futures
There are a number of potential future directions for the use of 4-Morpholinopyridine. One potential avenue of research is the use of this compound as a ligand for metal complexes, which could be used for a variety of applications such as drug delivery or catalysis. Additionally, this compound could be used as a reagent for the synthesis of polymers, which could be used in a variety of applications such as drug delivery or tissue engineering. Finally, this compound could be used as a chiral auxiliary for asymmetric synthesis, which could be used to synthesize a variety of compounds with desired stereochemical properties.
Safety and Hazards
4-Morpholinopyridine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .
Propriétés
IUPAC Name |
4-pyridin-4-ylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-3-10-4-2-9(1)11-5-7-12-8-6-11/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWQYVJVCXMTJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399887 | |
| Record name | 4-Morpholinopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2767-91-1 | |
| Record name | 4-Morpholinopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2767-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Morpholinopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Pyridyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Isoindole-1,3(2H)-dione, 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-](/img/structure/B1661860.png)











![N-cyclopropyl-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B1661878.png)